Ursodeoxycholic acid acyl-B-D-glucuronide is a bile acid derivative formed through the conjugation of ursodeoxycholic acid with glucuronic acid. This compound is significant in the context of drug metabolism and detoxification processes, particularly in the liver. Ursodeoxycholic acid itself is a hydrophilic bile acid that has therapeutic applications in treating cholestatic liver diseases, as it helps to protect liver cells from damage caused by toxic bile acids.
Ursodeoxycholic acid is naturally occurring and is synthesized from cholesterol in the liver. The acyl-B-D-glucuronide form is produced through enzymatic reactions involving UDP-glucuronosyltransferases, which facilitate the conjugation of bile acids with glucuronic acid, enhancing their solubility and facilitating excretion.
Ursodeoxycholic acid acyl-B-D-glucuronide belongs to the class of bile acid conjugates. It is categorized as a glucuronide, a type of compound formed from the reaction of glucuronic acid with various substrates, which increases their hydrophilicity and promotes elimination from the body.
The synthesis of ursodeoxycholic acid acyl-B-D-glucuronide typically involves conjugation reactions catalyzed by UDP-glucuronosyltransferase enzymes. The process can be detailed as follows:
Ursodeoxycholic acid acyl-B-D-glucuronide features a complex molecular structure characterized by:
Ursodeoxycholic acid acyl-B-D-glucuronide participates in various chemical reactions:
The mechanism of action for ursodeoxycholic acid acyl-B-D-glucuronide primarily involves:
Ursodeoxycholic acid acyl-B-D-glucuronide exhibits several notable physical and chemical properties:
Ursodeoxycholic acid acyl-B-D-glucuronide has several scientific uses:
UDCA functions as a hydrophobic bile acid displacer, reducing hepatocyte exposure to cytotoxic bile acids like deoxycholic acid (DCA). It comprises 30–50% of biliary bile acids during chronic administration (13–15 mg/kg/day), altering bile composition and flow. Key mechanisms include:
Table 1: Chemical Properties of UDCA Acyl-β-D-Glucuronide
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₀H₄₈O₁₀ | PubChem [1] |
Molecular Weight | 568.70 g/mol | SCBT [2] |
CAS Registry Number | 208038-28-2 | SCBT [2] |
Conjugation Site | Carboxyl group (C-24) | PMC [4] |
Acyl Migration Products | Present in metabolite preparations | SCBT [2] |
Acyl glucuronidation—catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs)—conjugates UDCA’s carboxyl group with glucuronic acid, enhancing its solubility and altering its biological activity. Critical aspects include:
Table 2: Metabolic Pathways of UDCA and Key Metabolites
Metabolite | Biotransformation | Enzyme System | Biological Significance |
---|---|---|---|
UDCA acyl-β-D-glucuronide | Glucuronidation at C-24 | UGTs (e.g., UGT1A1, 1A3) | Enhanced biliary excretion |
3β-UDCA | Epimerization at C-3 | Hepatic dehydrogenases | Intestinal absorption precursor |
7-Ketolithocholic acid | Oxidation at C-7 | Gut microbiota | Intermediate to CDCA |
Glycoursodeoxycholic acid | Amino acid conjugation (glycine) | Bile acid-CoA ligase | Improved solubility and transport |
UDCA acyl-β-D-glucuronide contributes to UDCA’s therapeutic effects in cholestatic and metabolic liver diseases through multiple mechanisms:
Table 3: Pharmacological Actions of UDCA Conjugates in Disease Models
Bile Acid | Effect on Bicarbonate | Effect on Phospholipids | Effect on Cholesterol | Therapeutic Model |
---|---|---|---|---|
UDCA | ↑ 45% | ↑ 25% | ↑ 18% | Primary biliary cholangitis |
UDCA acyl-β-D-glucuronide | ↔ (No change) | ↓ 15% | ↔ | Cholestasis models [5] |
β-Muricholate | ↑ 40% | ↔ | ↔ | Rodent choleresis studies |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: